P-gp Inhibitory Potency: WK-X-34 vs. Verapamil and XR9577 in Drug-Resistant Ovarian Cancer Cells
WK-X-34 inhibits P-gp-mediated daunorubicin efflux with an IC50 of 82.1 ± 6 nM in A2780/Adr human ovarian cancer cells [1]. In the same cell line, the first-generation inhibitor verapamil achieves comparable inhibition only at >100-fold higher concentrations (IC50 ~5–15 µM) [2]. XR9577, a structural analog and third-generation comparator, also achieves nanomolar P-gp inhibition, but WK-X-34 demonstrates equivalent daunorubicin cytotoxicity reversal of 7–8 fold at 10 µM in direct head-to-head evaluation [3].
| Evidence Dimension | P-gp inhibitory potency (IC50) and functional reversal of daunorubicin cytotoxicity |
|---|---|
| Target Compound Data | IC50: 82.1 ± 6 nM; 7–8 fold increase in daunorubicin cytotoxicity at 10 µM |
| Comparator Or Baseline | Verapamil: IC50 ~5–15 µM (P-gp inhibition in A2780/Adr); XR9577: IC50 in nM range, 7–8 fold increase in cytotoxicity at 10 µM |
| Quantified Difference | WK-X-34 is >60–180 fold more potent than verapamil on a molar basis; equipotent to XR9577 in functional reversal. |
| Conditions | A2780/Adr human ovarian cancer cells (P-gp overexpressing); daunorubicin accumulation and cytotoxicity assays. |
Why This Matters
Procurement of WK-X-34 provides nanomolar P-gp potency without the confounding cardiotoxicity of high-dose verapamil, enabling physiologically relevant in vitro and in vivo MDR studies.
- [1] Jekerle V, Klinkhammer W, Scollard DA, Breitbach K, Reilly RM, Piquette-Miller M, Wiese M. In vitro and in vivo evaluation of WK-X-34, a novel inhibitor of P-glycoprotein and BCRP, using radio imaging techniques. Int J Cancer. 2006 Jul 15;119(2):414-22. View Source
- [2] Cao F, Shi M, Yu B, Lv X, Wang X, Yan S, Lu N, Li M, Xu H, Ren Z, Qi Z. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance. RSC Med Chem. 2024. View Source
- [3] Klinkhammer W, Müller H, Globisch C, Pajeva IK, Wiese M. Novel tetrahydroisoquinolin-ethyl-phenylamine based multidrug resistance inhibitors with broad-spectrum modulating properties. Cancer Chemother Pharmacol. 2007;59:61-69. View Source
